H-Tyr-OMe.HCl
Description
Nomenclature and Chemical Identity of L-Tyrosine Methyl Ester Hydrochloride
The systematic identification of L-Tyrosine methyl ester hydrochloride is crucial for its application in scientific research. Its nomenclature and chemical properties are well-defined.
The IUPAC (International Union of Pure and Applied Chemistry) name for this compound is methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride. thermofisher.com It is also known by several synonyms, including H-Tyr-OMe·HCl and Methyl L-tyrosinate hydrochloride. tcichemicals.comscbt.com
Below is a data table summarizing the key chemical identifiers for L-Tyrosine methyl ester hydrochloride:
| Identifier | Value | Source |
| CAS Number | 3417-91-2 | sigmaaldrich.com |
| Molecular Formula | C10H14ClNO3 | scbt.comchemicalbook.com |
| Molecular Weight | 231.68 g/mol | sigmaaldrich.comepa.gov |
| InChI Key | VXYFARNRGZWHTJ-FVGYRXGTSA-N | sigmaaldrich.com |
| Canonical SMILES | Cl.COC(=O)C@@HCC1=CC=C(O)C=C1 | guidechem.com |
Academic Significance and Research Relevance of L-Tyrosine Methyl Ester Hydrochloride
The academic significance of L-Tyrosine methyl ester hydrochloride stems from its utility as a versatile tool in several areas of research. Its structural similarity to the endogenous amino acid L-tyrosine makes it a valuable compound for studying biochemical pathways and physiological processes.
Key Research Applications:
Peptide Synthesis: L-Tyrosine methyl ester hydrochloride is frequently used in peptide synthesis. ontosight.ai The methyl ester group protects the carboxylic acid functionality of tyrosine, allowing for controlled peptide bond formation. This is a fundamental technique in proteomics and the development of peptide-based therapeutics.
Neuroscience Research: As a derivative of L-tyrosine, a precursor to key neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497), this compound is utilized in neuroscience to investigate the synthesis and regulation of these catecholamines. chemimpex.com
Pharmaceutical Development: The compound serves as an intermediate in the synthesis of more complex pharmaceutical agents. guidechem.com Its structural scaffold is a valuable starting point for the development of novel drugs.
Biochemical Studies: Researchers employ L-Tyrosine methyl ester hydrochloride to explore metabolic pathways involving tyrosine and to study the kinetics and mechanisms of enzymes that interact with tyrosine and its derivatives. ontosight.aichemimpex.com A study published in Acta Crystallographica detailed the crystal structures of L-tyrosine methyl ester hydrochloride and its methanol (B129727) solvate, providing insights into its solid-state conformation and hydrogen-bonding patterns, which are crucial for understanding its interactions in biological systems. researchgate.netnih.gov
Historical Context of L-Tyrosine Methyl Ester Hydrochloride Research
The parent compound, L-tyrosine, was first discovered in 1846 by German chemist Justus von Liebig from casein, a protein found in cheese. acs.org The development of methods for chemical modification of amino acids, such as esterification, paved the way for the synthesis and study of derivatives like L-Tyrosine methyl ester hydrochloride.
Early research involving this compound was primarily focused on its use in peptide chemistry. The ability to protect the carboxylic acid group of tyrosine was a significant advancement in the stepwise synthesis of peptides. Over the years, as the understanding of the biochemical roles of L-tyrosine expanded, so did the research applications of its derivatives. For instance, a 1985 article in the Journal of Organic Chemistry described the use of L-tyrosine methyl ester hydrochloride in the synthesis of chiral piperazines, highlighting its utility in organic synthesis. ucla.edu More recent research continues to explore its potential in various fields, including the development of novel materials and therapeutic agents.
Structure
2D Structure
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYFARNRGZWHTJ-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883973 | |
| Record name | L-Tyrosine, methyl ester, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3417-91-2 | |
| Record name | L-Tyrosine, methyl ester, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3417-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl tyrosinate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003417912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Tyrosine, methyl ester, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Tyrosine, methyl ester, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl L-tyrosinate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.286 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METHYL TYROSINATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W42M0MI271 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Chemical Transformations of L Tyrosine Methyl Ester Hydrochloride
Classical and Modern Synthesis Approaches for L-Tyrosine Methyl Ester Hydrochloride
The preparation of L-Tyrosine methyl ester hydrochloride is a well-established process in organic synthesis, primarily achieved through the esterification of L-Tyrosine.
The most common and classical method for synthesizing L-Tyrosine methyl ester hydrochloride is the Fischer-Speier esterification. This reaction involves treating L-Tyrosine with methanol (B129727) in the presence of an acid catalyst. The most frequently employed catalysts are thionyl chloride (SOCl₂) and hydrogen chloride (HCl) gas.
When thionyl chloride is used, it reacts with methanol in situ to generate HCl and methyl sulfite. The generated HCl protonates the carboxylic acid group of L-Tyrosine, activating it for nucleophilic attack by methanol to form the methyl ester. The amino group is concurrently protonated by the excess HCl, resulting in the formation of the hydrochloride salt. This method is highly efficient, often proceeding with high yields.
An alternative approach involves bubbling anhydrous HCl gas through a suspension of L-Tyrosine in methanol. The principle remains the same: the strong acid protonates the carboxyl group, facilitating esterification.
A study also explored the use of sulfuric acid (H₂SO₄) as a catalyst for the esterification of amino acids, including L-Tyrosine, in a thin film generated by electrospray ionization (ESI). This method demonstrated selective esterification of the carboxylic acid moiety.
Optimizing reaction conditions is critical for maximizing the yield and purity of L-Tyrosine methyl ester hydrochloride, thereby minimizing the need for extensive purification. Key parameters that are frequently adjusted include temperature, reaction time, and the choice of reagents and solvents for workup.
The esterification reaction is typically performed at reflux temperature (around 60–70°C) for several hours to ensure complete conversion. For instance, one procedure involves adding thionyl chloride dropwise to a solution of L-Tyrosine in methanol at a low temperature (-10°C to 0°C) before heating the mixture to reflux for 2 to 3 hours.
Purification strategies are essential for isolating the product from unreacted starting material and byproducts. A common method involves reducing the solvent volume post-reaction and precipitating the product by adding a less polar solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The resulting solid can then be filtered, washed with the precipitating solvent to remove soluble impurities, and dried. Yields for these optimized procedures are often reported to be high, sometimes exceeding 95%.
| Acid Catalyst | Solvent | Reaction Time | Temperature | Workup/Purification | Reported Yield | Reference |
|---|---|---|---|---|---|---|
| Thionyl Chloride | Methanol | 4–6 hours | Reflux (60–70°C) | Solvent evaporation, recrystallization from ethanol (B145695)/ether | >95% | |
| Thionyl Chloride | Methanol | 3 hours | Reflux | Cooling, vacuum filtration, solvent removal via rotary evaporator | Not specified | |
| Thionyl Chloride | Methanol | 2.5 hours | Reflux | Solvent evaporation, partitioning between aq. NaHCO₃ and ethyl acetate | Not specified | |
| Trimethylchlorosilane (TMCS) | Methanol | 13 hours | Room Temperature | Solvent reduction, precipitation with tetrahydrofuran, washing with ether | Not specified |
Both the thionyl chloride and anhydrous HCl gas methods are highly efficient for the synthesis of L-Tyrosine methyl ester hydrochloride. The thionyl chloride method is often preferred in laboratory settings due to the convenience of using a liquid reagent compared to gaseous HCl. It is known for producing high yields and a product of high purity after simple workup procedures.
From a scalability perspective, both routes are viable for industrial production. The reagents—L-Tyrosine, methanol, and thionyl chloride or HCl—are readily available and relatively inexpensive. The reaction conditions are straightforward, involving standard chemical reactors and workup procedures like filtration and crystallization. The simplicity of the process, coupled with high yields, makes it economically feasible for large-scale synthesis. The primary considerations for industrial scale-up would involve handling the corrosive and hazardous nature of thionyl chloride and HCl.
Derivatization Strategies Utilizing L-Tyrosine Methyl Ester Hydrochloride as a Precursor
L-Tyrosine methyl ester hydrochloride is a versatile starting material for creating more complex molecules by modifying its three reactive sites: the amino group (N-terminus), the phenolic hydroxyl group (O-terminus), and the esterified carboxyl group.
The amino group of L-Tyrosine methyl ester is a primary site for derivatization, particularly for N-acylation, which is a key step in peptide synthesis and the creation of various biologically active molecules. To achieve this, the free base of the amino ester is typically liberated from the hydrochloride salt by treatment with a base, such as triethylamine (B128534) or sodium bicarbonate.
The free amino group can then be acylated using various reagents:
Acetic Anhydride (B1165640): Reacting the ester with acetic anhydride, often in a solvent like aqueous acetic acid, yields N-acetyl-L-Tyrosine methyl ester. This reaction is rapid and efficient.
Acetyl Chloride: This reagent can also be used for N-acetylation, typically in a non-polar solvent like benzene, though it may require prolonged heating.
Trifluoroacetic Anhydride: This reagent is used to synthesize N-trifluoroacetyl derivatives, an important protecting group strategy. The reaction is often carried out in a solvent like tetrahydrofuran in the presence of a base like pyridine.
Di-tert-butyl dicarbonate (B1257347) (Boc₂O): This is used to introduce the widely used tert-butyloxycarbonyl (Boc) protecting group onto the nitrogen atom.
| Acylating Agent | Base/Solvent System | Derivative Formed | Reference |
|---|---|---|---|
| Acetic Anhydride | Aqueous Acetic Acid | N-acetyl-L-tyrosine methyl ester | |
| Trifluoroacetic Anhydride | Pyridine / Tetrahydrofuran | N-trifluoroacetyl-L-tyrosine methyl ester | |
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine / 1,4-Dioxane/H₂O | N-Boc-L-tyrosine methyl ester | |
| Acetyl Chloride | Benzene (reflux) | N-acetyl-L-tyrosine methyl ester |
Modification of the phenolic hydroxyl group of L-Tyrosine methyl ester hydrochloride opens pathways to another class of derivatives with applications in medicinal chemistry and materials science.
O-Alkylation: The synthesis of O-alkylated derivatives, such as the O-methyl ether, typically involves a Williamson ether synthesis. This process generally requires prior protection of the amino group (e.g., as an N-Boc or N-Cbz derivative) to prevent competitive N-alkylation. The N-protected tyrosine methyl ester is treated with an alkylating agent, like methyl iodide, in the presence of a base such as potassium carbonate in a solvent like acetone.
O-Acylation: Chemoselective O-acylation of the phenolic hydroxyl group in the presence of an unprotected amino group can be challenging but is achievable under specific acidic conditions. Using an acyl chloride in a strongly acidic medium like trifluoroacetic acid (CF₃CO₂H) or HCl-saturated acetic acid can lead to selective O-acylation. Under these conditions, the amino group is protonated and thus deactivated towards acylation, allowing the less reactive phenolic hydroxyl to react. For example, O-methacryloyl L-tyrosine hydrochloride was prepared by reacting L-tyrosine with methacryloyl chloride in trifluoroacetic acid. Similarly, palladium-catalyzed C-H acylation has been used to introduce acyl groups onto the aromatic ring of tyrosine derivatives using alcohols as the acyl source.
Quaternization Reactions
Quaternization of the primary amino group in L-tyrosine methyl ester hydrochloride is a significant transformation that yields quaternary ammonium (B1175870) salts. These reactions typically involve the use of an alkylating agent and a base to neutralize the generated acid. A common method for the quaternization of amines is the Menschutkin reaction, which involves the reaction of a tertiary amine with an alkyl halide. nih.gov While L-tyrosine methyl ester contains a primary amine, analogous principles of N-alkylation apply in multi-step processes or under specific catalytic conditions.
A mild and efficient method for the quaternization of amino groups involves using methyl iodide and potassium bicarbonate in methanol. cdnsciencepub.com This reaction proceeds at room temperature and is selective for the amino group, without affecting hydroxyl groups. cdnsciencepub.com For instance, stirring the substrate with methyl iodide and potassium bicarbonate in methanol for 24 hours can achieve quaternization. cdnsciencepub.com This method has been successfully applied to various amino acids and peptides. cdnsciencepub.com
The synthesis of quaternary ammonium salts can also be achieved through direct N-alkylation of unprotected α-amino acids with alcohols, which presents a sustainable alternative to traditional methods that often result in stoichiometric by-products. nih.gov This catalytic approach is highly selective and produces water as the only side product, simplifying purification. nih.gov
In the context of modifying biomacromolecules, L-tyrosine has been grafted onto quaternary ammonium salt chitosan. nih.gov This process utilizes N-(3-dimethylaminopropy)-N-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to facilitate the grafting, resulting in a novel biomaterial with potential applications in tissue engineering. nih.gov
It is important to note that under certain conditions, side reactions can occur. For example, when using methyl iodide, O-methylation of the phenolic hydroxyl group can compete with N-alkylation, especially if the amino group is protected. The choice of solvent and base is crucial for directing the chemoselectivity of the reaction. Studies have shown that non-hydrogen bonding donor solvents can reduce the nucleophilicity of the oxy-anionic center, favoring N-alkylation. thieme-connect.com
| Reactant | Reagents | Product | Yield | Reference |
| L-Tyrosine methyl ester | Methyl iodide, Potassium bicarbonate, Methanol | N,N,N-Trimethyl-L-tyrosinium methyl ester iodide | Not specified | cdnsciencepub.com |
| N-acetyl-L-tyrosine methyl ester | Methyl iodide, Sodium methylate | O-methyl-N-acetyl-D,L-tyrosine methyl ester | Not specified | |
| N-(2-Nitro-benzenesulfonyl)-L-tyrosine methyl ester | Alkyl halides, Inorganic carbonate, Non-HBD solvent | N-alkyl-N-(2-nitro-benzenesulfonyl)-L-tyrosine methyl ester | 80-96% | thieme-connect.com |
Introduction of Biologically Active Moieties
The chemical structure of L-tyrosine methyl ester hydrochloride, with its reactive amino, carboxyl, and phenolic hydroxyl groups, serves as a versatile scaffold for the introduction of various biologically active moieties. This functionalization is a key strategy in the development of novel compounds with potential therapeutic applications.
One significant application is the incorporation of L-tyrosine derivatives into peptides and peptidomimetics. The amino and carboxyl groups of L-tyrosine methyl ester are readily available for standard peptide coupling reactions. For example, it can be coupled with other amino acids or peptide fragments using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a base such as triethylamine. ucla.edu This allows for the synthesis of peptides containing a tyrosine residue at a specific position, which can be crucial for biological activity, such as receptor binding or enzymatic recognition.
Furthermore, the phenolic hydroxyl group offers a site for modification to introduce other functional groups or link to different molecules. For instance, O-alkylation of the phenolic hydroxyl group can be performed, although care must be taken to avoid competing N-alkylation. google.com This modification can be used to attach linker molecules or pharmacophores that enhance the biological profile of the parent compound.
The synthesis of L-tyrosine-conjugated materials represents another avenue for introducing biological activity. For example, grafting L-tyrosine onto chitosan, a biocompatible polymer, has been shown to improve the mechanical properties and cytocompatibility of the material, making it suitable for applications in tissue engineering as a scaffold that can support cell adhesion and proliferation. nih.gov The conjugation is typically achieved through amide bond formation between the carboxyl group of a protected tyrosine derivative and the amino groups of chitosan. nih.gov
These examples highlight the utility of L-tyrosine methyl ester hydrochloride as a starting material for creating more complex molecules with tailored biological functions. The ability to selectively modify different parts of the molecule is essential for the rational design of new therapeutic agents and biomaterials.
Chemoenzymatic Modifications
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic methods to achieve transformations that can be challenging to accomplish through purely chemical routes. Enzymes offer high selectivity (chemo-, regio-, and stereoselectivity) and operate under mild reaction conditions, which is particularly beneficial when working with multifunctional molecules like L-tyrosine methyl ester hydrochloride.
While specific examples of chemoenzymatic modifications starting directly from L-tyrosine methyl ester hydrochloride are not extensively detailed in the provided search results, the principles of using enzymes to modify amino acids and their esters are well-established. For instance, lipases are commonly used for the selective acylation or deacylation of amino acid esters in organic solvents. This can be a valuable tool for protecting or deprotecting specific functional groups during a synthetic sequence.
Proteases, which naturally catalyze the hydrolysis of peptide bonds, can also be used in reverse (synthesis) under specific conditions, such as in organic solvents or biphasic systems. This allows for the formation of peptide bonds with high stereoselectivity. An enzyme like thermolysin could potentially be used to couple L-tyrosine methyl ester with an N-protected amino acid to form a dipeptide.
Moreover, tyrosine-specific enzymes can be employed for modifications. Tyrosinase, for example, catalyzes the o-hydroxylation of tyrosine to form L-DOPA (L-3,4-dihydroxyphenylalanine), a precursor to important neurotransmitters. nih.gov While this reaction is typically performed on L-tyrosine itself, similar enzymatic hydroxylations could potentially be applied to its ester derivatives under suitable conditions.
The primary advantage of a chemoenzymatic approach lies in its ability to achieve specific modifications without the need for extensive protecting group strategies that are often required in traditional organic synthesis. This can lead to shorter, more efficient, and more environmentally friendly synthetic routes.
Advanced Organic Transformations Involving L-Tyrosine Methyl Ester Hydrochloride
Oxidation and Reduction Reactions
The chemical structure of L-tyrosine methyl ester hydrochloride presents several sites that can undergo oxidation or reduction, leading to a variety of derivatives with altered properties.
Oxidation:
The phenolic ring of the tyrosine moiety is susceptible to oxidation. Electrochemical studies have been conducted on L-tyrosine, providing insights into its redox behavior. nih.gov While specific studies on the ester are less common, similar principles would apply. Oxidation can lead to the formation of dimers or polymers through radical coupling mechanisms. Chemical oxidizing agents can also be employed to modify the aromatic ring.
Reduction:
The primary focus of reduction reactions involving L-tyrosine methyl ester hydrochloride is typically the ester functionality. The methyl ester can be reduced to the corresponding primary alcohol, yielding tyrosinol. This transformation is commonly achieved using powerful reducing agents such as lithium aluminum hydride (LAH). However, under forcing conditions with LAH, racemization can occur. ucla.edu A more selective and milder reducing agent is borane/tetrahydrofuran (BH3/THF), which can effectively reduce the ester group while preserving the stereochemistry at the alpha-carbon. ucla.edu
It is also possible to reduce the aromatic ring under more vigorous conditions, such as catalytic hydrogenation at high pressure and temperature, although this is a less common transformation for this particular substrate.
| Functional Group | Reagent | Product | Key Considerations | Reference |
| Methyl Ester | Lithium Aluminum Hydride (LAH) | Tyrosinol | Potential for racemization under forcing conditions | ucla.edu |
| Methyl Ester | Borane/Tetrahydrofuran (BH3/THF) | Tyrosinol | Milder conditions, preserves stereochemistry | ucla.edu |
Substitution Reactions at the Ester Group
The ester group of L-tyrosine methyl ester hydrochloride is a key site for various substitution reactions, allowing for the modification of the C-terminus of the amino acid. These transformations are fundamental in peptide chemistry and for the synthesis of a wide range of tyrosine derivatives.
Hydrolysis:
The most straightforward substitution reaction is hydrolysis, where the methyl ester is converted back to the carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a base like sodium hydroxide. This reaction is often a necessary step to deprotect the C-terminus for subsequent coupling reactions in peptide synthesis.
Transesterification:
Transesterification involves the reaction of the methyl ester with another alcohol in the presence of an acid or base catalyst to form a different ester. This allows for the introduction of various alkyl or aryl groups at the ester position, which can modulate the properties of the molecule, such as its solubility or its use as a prodrug. researchgate.net
Amidation:
The ester group can be converted to an amide by reaction with an amine. This reaction, known as aminolysis, is generally slower than hydrolysis and often requires heating or catalysis. This transformation is crucial for the formation of peptide bonds when the carboxyl group is activated in situ or for creating C-terminally modified tyrosine amides.
Reduction to Alcohol:
As mentioned in the previous section, the ester can be reduced to a primary alcohol (tyrosinol) using strong reducing agents like LiAlH4 or BH3/THF. ucla.edu This is technically a reductive substitution where the methoxy (B1213986) group is replaced by a hydride.
These substitution reactions significantly expand the synthetic utility of L-tyrosine methyl ester hydrochloride, enabling its incorporation into a diverse array of molecules.
Reactions for the Synthesis of Unnatural Amino Acids
L-Tyrosine methyl ester hydrochloride is a valuable starting material for the synthesis of various unnatural amino acids. These modified amino acids are of great interest for their potential to create peptides and proteins with novel structures and functions, such as enhanced stability, altered receptor binding affinity, or new catalytic activities.
One common strategy involves modification of the aromatic ring. For example, electrophilic aromatic substitution reactions can introduce substituents onto the phenolic ring. Bromination of the ring can be achieved using bromine in formic acid, leading to the formation of 3-bromo-L-tyrosine derivatives. ucla.edu This halogenated tyrosine can then be further modified through cross-coupling reactions to introduce a wide range of functional groups.
Another approach is the O-alkylation of the phenolic hydroxyl group with various alkyl halides. This reaction can be used to synthesize O-alkyl-L-tyrosine derivatives with different chain lengths or functionalities. google.com For instance, reacting an N-protected tyrosine methyl ester with an alkyl halide in the presence of a base can yield the corresponding ether. google.com
Furthermore, the amino group can be modified to create N-alkylated tyrosine derivatives. As discussed in the quaternization section, selective N-alkylation can be achieved using various methods, including reductive amination or direct alkylation under specific catalytic conditions. nih.gov These N-alkylated amino acids are important building blocks for peptidomimetics.
The combination of these transformations allows for the creation of a diverse library of unnatural amino acids starting from L-tyrosine methyl ester hydrochloride. These novel building blocks can then be incorporated into peptides to explore structure-activity relationships and develop new therapeutic leads.
| Starting Material | Reaction | Reagents | Product | Reference |
| 4-O-methyl-L-tyrosine | Bromination | Bromine, Formic Acid | 3-Bromo-4-O-methyl-L-tyrosine | ucla.edu |
| N-tert-butyloxycarbonyl-L-tyrosine methyl ester | O-alkylation | Alkyl halide | O-alkyl-N-tert-butyloxycarbonyl-L-tyrosine methyl ester | google.com |
| Unprotected α-amino acids | N-alkylation | Alcohols, Catalyst | N-alkylated α-amino acids | nih.gov |
Formation of Cyclic Compounds
L-Tyrosine methyl ester hydrochloride serves as a valuable and versatile starting material in the synthesis of various cyclic compounds. Its inherent structural features, including the primary amine, the carboxylic ester, and the phenolic side chain, provide multiple reaction points for intramolecular cyclization or for building linear precursors that are subsequently cyclized. Key cyclic structures synthesized from this compound include diketopiperazines, piperazines, and cyclic depsipeptides.
Diketopiperazines (Cyclo-dipeptides)
Diketopiperazines (DKPs), also known as cyclo-dipeptides, are among the most common cyclic derivatives prepared using L-tyrosine methyl ester hydrochloride. The general strategy involves the initial formation of a linear dipeptide, followed by an intramolecular cyclization reaction that forms the six-membered ring.
The synthesis typically begins with the coupling of L-tyrosine methyl ester hydrochloride with an N-protected amino acid. For instance, N-(tert-butoxycarbonyl)-L-proline has been coupled with L-tyrosine methyl ester using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a base such as triethylamine. acs.org A similar coupling has been achieved between N-(tert-butoxycarbonyl)-L-tyrosine and L-tyrosine methyl ester hydrochloride using dicyclohexylcarbodiimide (DCC) as the coupling agent. ucla.edu
Once the linear dipeptide methyl ester is formed and the N-terminal protecting group is removed, cyclization is induced, often by heating. For example, the deprotected dipeptide can be refluxed in a solvent like 2-butanol, sometimes with a mild base like N-methylmorpholine (NMM), to facilitate the intramolecular amide bond formation and release of methanol, yielding the diketopiperazine. acs.orgucla.eduunich.it This method has been successfully used to synthesize various tyrosine-containing DKPs, such as cyclo(L-Tyr-L-Pro) and cyclo(L-Phe-L-Tyr). acs.orgresearchgate.net
Table 1: Synthesis of Tyrosine-Containing Diketopiperazines
| Starting Materials | Coupling Reagents | Cyclization Conditions | Cyclic Product | Reference |
|---|---|---|---|---|
| Boc-L-proline, L-tyrosine methyl ester HCl | EDC, HOBt, TEA | 1. TFA deprotection2. Reflux in methanol with TEA | cyclo(L-Tyr-L-Pro) | acs.org |
| N-Boc-L-tyrosine, L-tyrosine methyl ester HCl | DCC, TEA | 1. 98% Formic acid2. Reflux in 2-butanol | cyclo(L-Tyr-L-Tyr) | ucla.edu |
Piperazines
Chiral piperazines, which are six-membered heterocyclic compounds containing two nitrogen atoms, can be synthesized from tyrosine-based diketopiperazines through reduction. This represents a significant chemical transformation where the amide functionalities of the DKP ring are converted to amines.
A key challenge in this synthesis is the poor solubility of the parent cyclo-dityrosine derivatives. While strong reducing agents like lithium aluminum hydride (LAH) can be used, they may lead to racemization under the harsh conditions required. ucla.edu A more effective and stereochemically controlled method involves the use of borane/tetrahydrofuran (BH3/THF). ucla.edu The cyclo-dipeptides, such as those derived from L-tyrosine, are cleanly reduced by an excess of BH3/THF in refluxing tetrahydrofuran. ucla.edu This process yields optically pure chiral piperazines as crystalline dihydrobromide salts in high yields (72-89%). ucla.edu
Table 2: Reduction of Diketopiperazines to Piperazines
| Starting Diketopiperazine | Reducing Agent | Solvent | Final Product | Reference |
|---|
Cyclic Depsipeptides
L-tyrosine methyl ester hydrochloride is also a precursor for the synthesis of cyclic depsipeptides. In these structures, the phenolic hydroxyl group of the tyrosine side chain participates in forming an ester linkage (a depsi bond) within the macrocycle. This is often achieved through solid-phase peptide synthesis (SPPS), where a linear peptide chain is assembled on a resin support before cyclization.
One strategy involves a head-to-side-chain cyclization. researchgate.netnih.gov In this approach, a linear peptide is synthesized, and the cyclization occurs between the N-terminal amino group and the activated phenolic hydroxyl group of a tyrosine residue within the sequence. The amino acid configuration has been shown to significantly influence the formation and stability of these cyclic depsipeptides. researchgate.net For example, in the synthesis of dehydroxy fengycin (B216660) derivatives, a rapid and efficient solid-phase strategy involves linking a tyrosine residue to a resin, elongating the peptide chain, esterifying the phenol (B47542) group of a tyrosine with another amino acid like isoleucine, and finally performing a macrolactamization step. researchgate.net
Another advanced method is the "cyclative cleavage" from a specialized resin. This technique has been used for preparing Tyr-cyclodepsipeptides where the cyclization and release from the solid support occur in a single step. frontiersin.org This method simplifies purification as unreacted linear peptides remain attached to the resin. frontiersin.org
Table 3: Examples of Cyclic Depsipeptide Synthesis Involving Tyrosine
| Synthetic Strategy | Key Reaction | Resulting Structure | Reference |
|---|---|---|---|
| Solid-Phase Synthesis | On-resin head-to-side-chain cyclization | Cyclic depsipeptides with a phenyl ester linkage | researchgate.netnih.gov |
Applications of L Tyrosine Methyl Ester Hydrochloride in Peptide and Protein Chemistry
Role in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide chemistry, relies on the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support. The success of this method hinges on the precise control of chemical reactions, which is achieved through the use of protecting groups. L-Tyrosine methyl ester hydrochloride is particularly valuable in this context.
The fundamental principle of peptide synthesis is the formation of a specific amide bond between the carboxyl group of one amino acid and the amino group of another. To prevent unwanted side reactions, such as the self-polymerization of amino acids, it is essential to temporarily block the reactive functional groups not involved in the desired bond formation. springernature.com L-Tyrosine methyl ester hydrochloride serves this purpose by protecting the carboxylic acid functionality of tyrosine. ontosight.ai
The esterification of the carboxyl group to a methyl ester effectively renders it unreactive under the conditions required for peptide coupling. ontosight.aimasterorganicchemistry.com This protection ensures that only the free amino group of the tyrosine derivative is available to react with the activated carboxyl group of the preceding amino acid in the sequence, thereby ensuring the correct, directional assembly of the peptide chain. masterorganicchemistry.com The use of methyl esters is a common and effective strategy for carboxyl group protection in peptide synthesis. thieme-connect.de
| Property | Value |
| IUPAC Name | methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride |
| Molecular Formula | C₁₀H₁₄ClNO₃ |
| Molecular Weight | 231.68 g/mol |
| Form | White or off-white solid/powder |
| Solubility | Soluble in water and other polar solvents |
A significant practical challenge in SPPS is the solubility of the reagents in the organic solvents commonly used for the synthesis, such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP). peptide.comspringernature.com The native amino acid L-tyrosine has limited solubility in these non-aqueous media. The conversion of L-tyrosine to its methyl ester hydrochloride salt significantly enhances its solubility in polar organic solvents. This improved solubility is crucial for achieving efficient and complete coupling reactions, as it ensures that the reactants are in the same phase and can interact effectively. thieme-connect.de The stability and enhanced solubility of the compound make it a valuable component in synthetic protocols.
L-Tyrosine methyl ester hydrochloride is not only used for linear peptide synthesis but also serves as a key component in the construction of more complex peptide structures. It has been used in the synthesis of dipeptides and cyclo-dityrosines through standard coupling methods like those using dicyclohexylcarbodiimide (B1669883) (DCC). ucla.edu Furthermore, its derivatives have been employed as linkers attached to a resin, enabling sophisticated on-resin cyclization strategies to form cyclic depsipeptides, which are peptides containing both amide and ester bonds in their backbone. researchgate.net The synthesis of such intricate molecules often involves solid-phase techniques where protected and modified amino acids like L-tyrosine methyl ester are indispensable. ontosight.ai
Contribution to Protein Engineering and Directed Evolution
Protein engineering and directed evolution are powerful techniques used to create proteins with novel or enhanced properties. nih.govsigmaaldrich.com These fields often require the incorporation of unnatural or modified amino acids to expand the chemical diversity beyond the canonical 20 amino acids.
L-Tyrosine methyl ester hydrochloride serves as a crucial starting material for the synthesis of various L-tyrosine derivatives and unnatural amino acids. researchgate.netgoogle.com These novel building blocks can then be incorporated into protein structures to alter their properties in predictable ways. Tyrosine itself plays a dominant role in mediating molecular contacts at protein interfaces due to its unique physicochemical properties. nih.gov By engineering tyrosine-rich binding sites or introducing tyrosine analogs, researchers can enhance protein affinity, specificity, and stability. nih.gov The ability to create and incorporate these analogs, which often begins with a versatile precursor like L-tyrosine methyl ester hydrochloride, is fundamental to advancing protein engineering. researchgate.netgoogle.com
Understanding the relationship between a protein's structure and its function is a central goal of biochemistry. L-Tyrosine methyl ester hydrochloride is a valuable tool in these investigations as it facilitates the synthesis of tyrosine analogs that can be used as probes. ontosight.ai For instance, by replacing a specific tyrosine residue within a protein with a synthesized analog lacking the phenolic hydroxyl group, scientists can directly investigate the role of that hydroxyl group in processes like enzyme catalysis, signal transduction, or protein-protein interactions. nih.gov This site-specific modification allows for detailed mechanistic studies that would not be possible otherwise. The compound is used in biochemical research to study the pathways involving tyrosine and its derivatives, providing insights into their biological roles. ontosight.ai
Synthesis of Biologically Active Peptides and Their Analogs
L-Tyrosine methyl ester hydrochloride serves as a crucial starting material and intermediate in the synthesis of various pharmaceuticals and peptides. ontosight.ai As a derivative of the amino acid L-tyrosine, with its carboxyl group protected by esterification with methanol (B129727), it is a versatile building block in peptide chemistry. ontosight.ai This protection is essential for controlled, sequential peptide bond formation, enabling its incorporation into complex peptide chains. In both solution-phase and solid-phase peptide synthesis, protected amino acids like L-tyrosine methyl ester are fundamental for constructing peptides with specific sequences and desired biological properties. ontosight.airesearchgate.net
Enkephalin and Angiotensin II Analogs
The strategic use of protected tyrosine derivatives is central to the synthesis of analogs for neuropeptides like enkephalins and hormonal peptides such as angiotensin II. The tyrosine residue is often a key pharmacophoric element, and modifying it or adjacent amino acids can lead to significant changes in biological activity, potency, and receptor selectivity.
Enkephalin Analogs
Enkephalins are endogenous opioid pentapeptides, and the N-terminal tyrosine residue is recognized as essential for their biological activity. ias.ac.innih.gov Consequently, the synthesis of enkephalin analogs frequently involves modifications to the peptide backbone to enhance stability against enzymatic degradation or to improve receptor affinity and selectivity, while retaining the crucial tyrosine element. doi.org
Synthetic strategies often employ solution-phase methods or solid-phase techniques, such as those using Merrifield resin, to build the peptide chain. ias.ac.innih.gov In these processes, protected forms of tyrosine are coupled with other amino acids to form the desired sequence. For instance, the enkephalin analog H-Tyr-D-Thr-Gly-Phe-Δ³Pro-NH₂·HCl, a potent analgesic agent, was synthesized using conventional methods in solution. nih.gov Another approach involves replacing specific amino acids to enhance opioid activities; novel analogs have been designed by attaching a 4-anilidopiperidine scaffold to the C-terminus of a tetrapeptide structure (Tyr-D-Ala-Gly-Phe-), creating ligands with high affinity for both μ (mu) and δ (delta) opioid receptors. nih.gov Research has also shown that replacing the tyrosine residue with 2',6'-dimethyl-L-tyrosine (Dmt) can dramatically increase biological activities for both δ and μ opioid receptors. nih.gov
The following table summarizes selected enkephalin analogs where the tyrosine residue is a core component, highlighting the structural modifications and their reported biological effects.
| Analog Name/Structure | Synthesis Method | Key Modification(s) | Reported Biological Activity/Finding | Reference(s) |
| H-Tyr-D-Thr-Gly-Phe-Δ³Pro-NH₂·HCl | Conventional solution-phase | Replacement of Gly² with D-Thr and Leu⁵ with Δ³Pro-NH₂ | Potent analgesic agent with enhanced affinity for the μ-receptor. nih.gov | nih.gov |
| Tyr-D-Ala-Gly-Phe-D-Nle-Arg-Phe | Not specified | Replacement of Gly² with D-Ala and Met⁵ with D-Nle in a heptapeptide | Increased stability and bioavailability; high potency in producing antinociception. doi.org | doi.org |
| Dmt-D-Ala-Gly-Phe linked to N-phenyl-N-piperidin-4-yl propionamide | Solid-phase | Replacement of Tyr¹ with Dmt; C-terminus linked to a 4-anilidopiperidine moiety | Very high, balanced binding affinities at μ and δ receptors (Kᵢ = 0.38 nM and 0.36 nM, respectively). nih.gov | nih.gov |
| L-Tyr linked to N-acyl-D-Phe via 2,2-dimethyl-1,2-ethanediamine spacer | Not specified | Minimalist design using a non-peptide diamine spacer | Potent μ-opioid agonist, ~10 times more potent than morphine in the guinea pig ileum assay. nih.gov | nih.gov |
Angiotensin II Analogs
Angiotensin II is an octapeptide hormone that plays a critical role in regulating blood pressure. scispace.com The synthesis of its analogs is a key strategy for developing antagonists that can block its hypertensive effects. mdpi.com The tyrosine residue at position 4 is important for the peptide's activity, making it a target for modification in the design of new analogs.
Solid-phase synthesis, particularly the Merrifield procedure, is commonly employed to create these analogs. nih.gov Researchers have synthesized analogs by incorporating modified tyrosine residues, such as β-homotyrosine or O-methyltyrosine, to study the effects on pressor activity and enzymatic degradation. nih.govnih.gov For example, the synthesis of [1-Sarcosine,4-beta-homotyrosine]angiotensin II was undertaken to investigate how increasing the peptide chain length at position 4 would affect its biological function. nih.gov This modification resulted in a peptide with significantly reduced pressor activity but increased resistance to degradation by the enzyme chymotrypsin (B1334515). nih.gov Similarly, substituting tyrosine with O-methyltyrosine has been explored as a route to generate potent and competitive angiotensin antagonists. nih.gov
The table below presents examples of angiotensin II analogs synthesized with modifications involving the tyrosine residue.
| Analog Name | Synthesis Method | Key Modification(s) | Reported Biological Activity/Finding | Reference(s) |
| [Sar¹, β-hTyr⁴]Angiotensin II | Merrifield solid-phase | Replacement of Tyr⁴ with β-homotyrosine (β-hTyr) | Possessed 1.98% of the pressor activity of Angiotensin II; showed increased resistance to chymotrypsin degradation. nih.gov | nih.gov |
| [Sar¹, Tyr(Me)⁴]Angiotensin II | Solid-phase | Replacement of Tyr⁴ with O-methyltyrosine (Tyr(Me)) | Reversible antagonist with a pA₂ value of 8.1; agonist activity was less than 0.1% of Angiotensin II. nih.gov | nih.gov |
| [Sar¹, Tyr(Me)⁴, Ile⁸]Angiotensin II | Solid-phase | Replacement of Tyr⁴ with O-methyltyrosine and Val⁵ with Ile⁸ | Antagonist activity with a pA₂ value of 7.2. nih.gov | nih.gov |
Peptidomimetics Design and Synthesis
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with modified chemical structures to improve properties such as stability against proteolysis and bioavailability. nih.gov The design process often begins by identifying the key amino acid residues responsible for the biological effect—the pharmacophore—and then creating a new, often non-peptide, scaffold to hold these essential elements in the correct three-dimensional arrangement. nih.gov
L-Tyrosine, and by extension its synthetic precursor L-tyrosine methyl ester hydrochloride, is a frequent component of these pharmacophores due to its aromatic and phenolic side chain, which is often critical for receptor binding. ias.ac.innih.gov The synthesis of peptidomimetics leverages the core structure of tyrosine while replacing the unstable peptide backbone.
An example of this approach is the creation of minimalist enkephalin analogs where L-tyrosine is linked to phenylalanine through various diamine spacers, completely removing the Gly-Gly portion of the natural peptide. nih.gov This design tests the theory that the essential elements for high μ-opioid activity are the N-terminal L-tyrosine and a properly positioned phenylalanine aromatic ring. nih.gov Another innovative strategy involves creating hybrid molecules by linking the pharmacophoric elements of a peptide with non-peptide scaffolds known to have desirable properties. Enkephalin analogs have been synthesized by attaching a 4-anilidopiperidine structure, derived from the potent analgesic fentanyl, to the C-terminus of a tyrosine-containing tetrapeptide, resulting in compounds with mixed μ/δ agonist profiles and potentially increased cell permeability. nih.gov
These examples demonstrate how L-tyrosine methyl ester hydrochloride acts as a foundational building block not just for traditional peptide synthesis, but also for the rational design of advanced peptidomimetics that merge peptide fragments with non-peptide chemical structures.
| Peptidomimetic Class/Structure | Design Strategy | Core Tyrosine Application | Resulting Properties | Reference(s) |
| Tyr-Diamine-Phe Analogs | Replace the dipeptide Gly-Gly spacer in enkephalins with a non-peptide diamine linker. | L-Tyrosine is retained as the essential N-terminal pharmacophore for opioid activity. | Structurally simple yet potent μ-opioid agonists; some analogs were over 20 times more potent than morphine. nih.gov | nih.gov |
| Enkephalin-Fentanyl Hybrids | Attach a 4-anilidopiperidine scaffold from fentanyl to the C-terminus of a Tyr-D-Ala-Gly-Phe- peptide. | The tyrosine-containing tetrapeptide serves as the core structure for δ-receptor affinity. | Created novel ligands with very high, balanced binding affinities and potent agonist activities at both μ and δ opioid receptors. nih.gov | nih.gov |
Biochemical and Biological Research Applications of L Tyrosine Methyl Ester Hydrochloride
Investigations into Neurotransmitter Metabolism
L-Tyrosine is the essential dietary precursor for the synthesis of catecholamine neurotransmitters. nih.govnih.gov L-Tyrosine methyl ester hydrochloride, as a readily available source of L-tyrosine, is frequently utilized in studies examining the intricacies of neurotransmitter metabolism.
The metabolic journey from tyrosine to the crucial neurotransmitters dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497) is a cornerstone of neurobiology. nih.gov This pathway begins with the enzyme tyrosine hydroxylase, which converts L-tyrosine into L-DOPA. nih.govyoutube.com L-DOPA is then decarboxylated to form dopamine. nih.govyoutube.com Subsequently, dopamine can be converted to norepinephrine, which can be further methylated to produce epinephrine. nih.govyoutube.com
In research settings, L-tyrosine methyl ester hydrochloride acts as a precursor, supplying the initial substrate, L-tyrosine, for this synthetic cascade. chemimpex.com Its application allows scientists to probe the capacity and regulation of this pathway. Studies have shown that increasing the availability of L-tyrosine can lead to an increase in the synthesis and release of catecholamines, particularly when these neurons are highly active, such as during periods of stress. nih.gov By introducing this compound, researchers can directly observe the subsequent changes in the levels of dopamine, norepinephrine, and their metabolites, providing insights into the dynamics of neurotransmitter production.
Catecholamine Synthesis Pathway
| Precursor/Intermediate | Enzyme | Product |
|---|---|---|
| L-Tyrosine | Tyrosine Hydroxylase | L-DOPA |
| L-DOPA | DOPA Decarboxylase | Dopamine |
| Dopamine | Dopamine β-hydroxylase | Norepinephrine |
The synthesis of catecholamines is a tightly regulated process, with tyrosine hydroxylase acting as the rate-limiting enzyme. nih.govresearchgate.net Research utilizing L-tyrosine and its derivatives investigates how factors like substrate availability influence the rate of catecholamine production. For instance, in vivo microdialysis studies in rats have demonstrated that administering L-tyrosine directly into brain regions like the medial prefrontal cortex and striatum elevates the extracellular levels of dopamine metabolites, such as dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), as well as the norepinephrine metabolite 3-methoxy-4-hydroxyphenylglycol (MHPG). nih.gov This confirms that even under normal conditions, the synthesis pathway is sensitive to precursor availability. nih.gov
These studies are crucial for understanding how the brain maintains neurotransmitter homeostasis and responds to physiological demands. By manipulating the levels of the initial precursor with compounds like L-tyrosine methyl ester hydrochloride, scientists can effectively study the adaptive changes in catecholamine transmission and the metabolic costs associated with their synthesis and degradation. nih.gov
Table 4.1: Effect of L-Tyrosine Administration on Catecholamine Metabolites in Rat Brain nih.gov
| Brain Region | Metabolite | Effect of L-Tyrosine Administration |
|---|---|---|
| Medial Prefrontal Cortex | DOPAC | Increased |
| Medial Prefrontal Cortex | HVA | Increased |
| Medial Prefrontal Cortex | MHPG | Increased |
| Striatum | DOPAC | Increased |
Enzymatic Studies and Biochemical Pathway Analysis
The utility of L-tyrosine methyl ester hydrochloride extends to the fundamental analysis of enzyme kinetics and metabolic pathways. Its structural similarity to the natural amino acid allows it to interact with various enzymes involved in tyrosine metabolism.
L-tyrosine methyl ester hydrochloride can serve as a substrate or a tool to study enzymes that act on L-tyrosine. The primary enzyme in the catecholamine pathway is tyrosine hydroxylase, which hydroxylates tyrosine to L-DOPA. nih.gov The regulation of this enzyme's activity is a key area of research. nih.govresearchgate.net
Beyond this initial step, other enzymes also metabolize tyrosine and its derivatives. For example, L-amino acid oxidase (LAAO) is an enzyme that catalyzes the oxidative deamination of L-amino acids. nih.gov Studies have investigated methylated derivatives of L-tyrosine as substrates for LAAO to understand the effect of structural modifications on enzyme activity. nih.gov L-tyrosine methyl ester hydrochloride, by releasing L-tyrosine, provides the basic molecule whose interactions with such enzymes are of scientific interest.
Derivatives of L-tyrosine are instrumental in elucidating the mechanisms of enzyme inhibition. By modifying the structure of the natural substrate, researchers can design molecules that interfere with an enzyme's active site, revealing details about its function and specificity.
A study on L-amino acid oxidase (LAAO) used different methylated derivatives of L-tyrosine to probe its inhibition. nih.gov The findings showed that these derivatives could act as inhibitors with distinct mechanisms. For example, α-methyl-l-tyrosine was identified as a mixed-type inhibitor, while N-methyl-l-tyrosine acted as a non-competitive inhibitor. nih.gov This type of research is fundamental to understanding enzyme-substrate interactions and is a critical step in the rational design of specific enzyme inhibitors for therapeutic or research purposes.
Table 4.2: Inhibition of L-Amino Acid Oxidase (LAAO) by L-Tyrosine Derivatives nih.gov
| Inhibitor | Type of Inhibition |
|---|---|
| α-methyl-l-tyrosine | Mixed |
| N-methyl-l-tyrosine | Non-competitive |
The study of L-tyrosine methyl ester hydrochloride contributes to a broader understanding of metabolic pathways and cellular regulation. Tyrosine metabolism is not limited to catecholamine synthesis; it is also integral to the production of thyroid hormones, the pigment melanin, and can be catabolized to produce energy through the Krebs cycle intermediates fumarate (B1241708) and acetoacetate. nih.gov
By providing a stable and soluble source of L-tyrosine, the methyl ester derivative allows researchers to trace the fate of this amino acid through various interconnected metabolic routes. chemimpex.com This helps in mapping cellular biochemical processes and understanding how cells regulate the flux of metabolites in response to different physiological signals. Investigating how perturbations in tyrosine availability affect these multiple pathways provides a more holistic view of cellular metabolism and its regulatory networks.
Cellular and Molecular Biological Investigations
L-Tyrosine methyl ester hydrochloride is fundamentally recognized as a derivative of the amino acid L-tyrosine, which is essential for protein synthesis. ontosight.ai In biochemical research, it is widely used as a readily available building block for the laboratory-based synthesis of peptides and proteins. myskinrecipes.com By providing a stable and soluble source of the tyrosine moiety, it serves as a crucial precursor in experimental protocols designed to construct specific polypeptide chains. myskinrecipes.comontosight.ai This role is critical for researchers investigating the mechanisms of protein synthesis and the structure-function relationships of newly synthesized proteins. myskinrecipes.com
The cytotoxic effects of L-Tyrosine methyl ester have been evaluated against various cell lines. In one study, its impact on the viability of human embryonic kidney cells (HEK293T) and two human liver cancer cell lines (PLC/PRF/5 and HEP3B) was investigated. The results indicated that L-Tyrosine methyl ester exhibited low cytotoxicity across all tested cell lines, with cell viability generally remaining high even at significant concentrations. researchgate.net
Another study investigating several amino acid methyl esters, including the L-tyrosine derivative, found that the tested substances did not exert a toxic effect on non-cancerous cells. dergipark.org.tr The interaction of related L-tyrosine ester derivatives with cell membranes has been noted as a potential mechanism for cytotoxicity, which could involve increased membrane permeability, depolarization, and eventual cell lysis. dergipark.org.trresearchgate.net
Table 1: Effect of L-Tyrosine Methyl Ester on Cell Viability
| Concentration | HEK293T (% Viability) | PLC/PRF/5 (% Viability) | HEP3B (% Viability) |
|---|---|---|---|
| 250 µM | ~95% | ~98% | ~100% |
| 500 µM | ~90% | ~95% | ~98% |
| 1 mM | ~90% | ~90% | ~95% |
| 2 mM | ~88% | ~90% | ~90% |
| 4 mM | ~85% | ~88% | ~85% |
L-Tyrosine methyl ester and its derivatives are known to interact with biological macromolecules, a key aspect of their biological activity. As cationic amino acid-based surfactants, L-tyrosine esters can interact with the lipid bilayer of cell membranes. nih.gov This interaction can disrupt the membrane's topology, leading to depolarization, lysis, and ultimately cell death. nih.gov The process involves both electrostatic interactions with the polar head groups of phospholipids (B1166683) and hydrophobic interactions. nih.gov
Beyond membranes, derivatives of L-tyrosine have been shown to bind to proteins. For example, peptidomimetics synthesized from L-tyrosine moieties can bind to the enzyme α-chymotrypsin, forming supramolecular systems that can subsequently lead to the degradation of the peptidomimetic. nih.gov This demonstrates a specific interaction between a tyrosine-derived compound and a protein, which is fundamental to understanding its mechanism of action and potential as a biocatalytic substrate or inhibitor. nih.gov
Antimicrobial Properties and Related Research
Research into cationic surfactants derived from L-tyrosine esters has revealed notable antimicrobial properties. researchgate.netnih.gov Studies consistently show that these compounds are more effective against Gram-positive bacteria than Gram-negative bacteria. dergipark.org.trresearchgate.netnih.gov The mechanism of action is believed to involve the disruption of the bacterial cell membrane. dergipark.org.trnih.gov
The antibacterial activity is also influenced by the chemical structure of the ester. Specifically, the length of the alkyl chain attached to the tyrosine molecule plays a critical role. The activity tends to increase with increasing chain length, but this effect ceases beyond a certain point, a phenomenon known as the "cut-off effect". researchgate.netnih.gov For Gram-positive bacteria, this cut-off is typically observed with a 12-carbon (C12) chain, while for Gram-negative bacteria, the cut-off occurs at a shorter chain length of C8 or C10. researchgate.netnih.gov While the basic L-tyrosine methyl ester itself shows low antimicrobial effect, these findings suggest that modifying its structure by elongating the alkyl chain can significantly enhance its antibacterial potency. dergipark.org.tr
Table 2: Summary of Antimicrobial Activity of L-Tyrosine Esters
| Bacterial Type | Relative Activity | Key Structural Influence | "Cut-off" Effect Chain Length |
|---|---|---|---|
| Gram-Positive Bacteria | More Active | Activity increases with alkyl chain length | C12 |
| Gram-Negative Bacteria | Less Active | Activity increases with alkyl chain length | C8/C10 |
Structure-Activity Relationships of Amino Acid Esters
The esterification of the carboxyl group of amino acids, such as L-tyrosine, is a key chemical modification that can significantly influence their physicochemical properties and biological activities. This alteration, particularly the nature of the alkyl or aryl group attached to the ester, can modulate factors like lipophilicity, membrane permeability, and interaction with biological targets. Research into the structure-activity relationships (SAR) of amino acid esters, including L-Tyrosine methyl ester hydrochloride, provides valuable insights into how these structural changes translate into functional differences, particularly in antimicrobial applications.
One area where the SAR of amino acid esters has been systematically investigated is in their role as cationic surfactants with antibacterial properties. The fundamental principle behind their mechanism of action involves the interaction of these molecules with the lipid bilayer of bacterial cell membranes. This interaction can lead to membrane depolarization, lysis, and ultimately, cell death due to the disruption of the membrane's structural integrity.
A study on a series of L-tyrosine ester analogues revealed a clear correlation between the length of the alkyl ester chain and the compound's antibacterial efficacy. In this research, various L-tyrosine esters with different alkyl chain lengths were synthesized and their minimum inhibitory concentration (MIC) was determined against both Gram-positive and Gram-negative bacteria.
The findings from these studies demonstrate that the antibacterial activity of L-tyrosine esters is not static but is instead finely tunable by altering the length of the ester's alkyl chain. A general trend observed was an increase in antibacterial activity with an increase in the length of the alkyl chain. This is attributed to the enhanced hydrophobicity of the molecule, which facilitates its interaction with and insertion into the bacterial cell membrane. However, this trend does not continue indefinitely and a "cut-off" point is typically observed, after which a further increase in chain length leads to a decrease in activity. This cut-off effect is thought to be related to factors such as reduced water solubility and the formation of micelles, which may hinder the interaction of individual surfactant molecules with the bacterial membrane.
For instance, against Gram-positive bacteria, the antibacterial activity of L-tyrosine esters was found to increase from an eight-carbon chain (C8) to a twelve-carbon chain (C12), with the C12 analogue exhibiting the highest activity. Beyond this point, a further increase in chain length to a fourteen-carbon chain (C14) resulted in a decrease in activity. A similar, though slightly different, trend was observed against Gram-negative bacteria, where the optimal chain length was found to be shorter.
The following table summarizes the minimum inhibitory concentration (MIC) values for a series of L-tyrosine alkyl esters against representative Gram-positive and Gram-negative bacteria, illustrating the structure-activity relationship with respect to the alkyl chain length.
Table 1: Minimum Inhibitory Concentration (MIC) of L-Tyrosine Alkyl Esters
| Compound | Alkyl Chain Length | MIC (μg/mL) vs. S. aureus (Gram-positive) | MIC (μg/mL) vs. E. coli (Gram-negative) |
|---|---|---|---|
| L-Tyrosine Octyl Ester | C8 | 125 | 250 |
| L-Tyrosine Decyl Ester | C10 | 62.5 | 125 |
| L-Tyrosine Dodecyl Ester | C12 | 31.25 | 125 |
| L-Tyrosine Tetradecyl Ester | C14 | 62.5 | 250 |
These detailed research findings underscore the importance of the ester functional group in defining the biological activity of amino acid derivatives. By systematically modifying the structure of the ester component of L-tyrosine, researchers can modulate its antibacterial potency, highlighting a clear and actionable structure-activity relationship. This knowledge is not only crucial for the fundamental understanding of biomolecular interactions but also for the rational design of novel therapeutic agents.
Spectroscopic and Analytical Characterization in Research Contexts
Advanced Spectroscopic Analyses
Spectroscopy is a cornerstone in the study of L-Tyrosine methyl ester hydrochloride, offering non-destructive ways to probe its molecular structure, functional groups, and electronic transitions.
Raman spectroscopy is a powerful vibrational spectroscopy technique used to investigate the conformational landscape and phase behavior of L-Tyrosine methyl ester hydrochloride. By analyzing the inelastic scattering of monochromatic light, researchers can identify vibrational modes sensitive to molecular conformation and crystalline packing.
High-pressure Raman spectroscopy studies on L-tyrosine hydrochloride have been conducted from atmospheric pressure up to 7.0 GPa. researchgate.net Such studies allow for the observation of changes in the vibrational modes, which can indicate phase transitions. researchgate.net Discontinuities in the slope of wavenumber versus pressure (dω/dP) for lattice modes are key indicators of a structural phase change. researchgate.net Similarly, monitoring the low-wavenumber region of the Raman spectrum as a function of temperature can reveal temperature-induced phase transitions. researchgate.net The analysis of vibrational spectra, often aided by quantum chemical calculations, helps in assigning the observed bands and understanding the conformational preferences of the molecule in its crystalline state. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of L-Tyrosine methyl ester hydrochloride in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In ¹H NMR, the chemical shifts and coupling constants of the protons provide a fingerprint of the molecule. For L-Tyrosine methyl ester hydrochloride, typical spectra recorded in a solvent like DMSO-d₆ show distinct signals for the aromatic protons, the α-proton, the β-methylene protons, and the methyl ester protons. chemicalbook.comrsc.org For instance, the aromatic protons of the para-substituted ring typically appear as two doublets. rsc.org The protonated amine group (NH₃⁺) also gives a characteristic signal. rsc.org Conformational analyses in solution can be performed by studying the coupling constants between the α- and β-protons, which provides insight into the rotational preferences around the Cα-Cβ bond. nih.gov
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom, including the carbonyl carbon of the ester, the aromatic carbons, the α- and β-carbons, and the methyl carbon. ucla.edu This information is crucial for unambiguous structural verification. ucla.edu
Table 1: Representative ¹H NMR Chemical Shift Data for L-Tyrosine Methyl Ester Hydrochloride Data obtained in DMSO-d₆
| Proton Assignment | Chemical Shift (ppm) | Reference |
|---|---|---|
| Phenolic OH | ~9.51 - 9.56 | chemicalbook.comrsc.org |
| Amine (NH₃⁺) | ~8.65 - 8.74 | chemicalbook.comrsc.org |
| Aromatic (C2-H, C6-H) | ~7.00 - 7.02 | chemicalbook.comrsc.org |
| Aromatic (C3-H, C5-H) | ~6.72 - 6.75 | chemicalbook.comrsc.org |
| α-CH | ~4.13 | chemicalbook.comrsc.org |
| Ester CH₃ | ~3.66 | chemicalbook.comrsc.org |
| β-CH₂ | ~2.99 - 3.10 | chemicalbook.comrsc.org |
Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in L-Tyrosine methyl ester hydrochloride. The infrared spectrum reveals absorption bands corresponding to the vibrational frequencies of specific chemical bonds.
Key characteristic absorption bands for L-Tyrosine methyl ester hydrochloride include:
O-H Stretch: A broad band associated with the phenolic hydroxyl group.
N-H Stretch: Bands corresponding to the stretching vibrations of the protonated amine (NH₃⁺) group, often appearing as a broad feature due to hydrogen bonding. researchgate.net
C-H Stretch: Signals from the aromatic and aliphatic C-H bonds.
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, typically appearing around 1745 cm⁻¹. ucla.edu
C=C Stretch: Absorptions corresponding to the aromatic ring.
N-H Bend: Bending vibrations of the NH₃⁺ group. researchgate.net
C-O Stretch: A band associated with the phenolic C-O bond. researchgate.net
The positions of these bands confirm the presence of all expected functional groups within the molecule. researchgate.net FTIR, in conjunction with Raman spectroscopy, provides a comprehensive vibrational analysis that can also offer insights into intermolecular interactions, such as hydrogen bonding, within the crystal lattice. nih.govresearchgate.net
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For L-Tyrosine methyl ester hydrochloride, the primary chromophore is the phenolic side chain. The UV spectrum of tyrosine and its derivatives is characterized by absorption maxima around 275 nm and 224 nm in aqueous solutions. iosrjournals.org These absorptions arise from π → π* electronic transitions within the aromatic ring. iosrjournals.org
The position and intensity of these absorption bands are sensitive to the local environment, including pH and solvent polarity. iosrjournals.orgnih.gov For example, upon ionization of the phenolic hydroxyl group at alkaline pH, the absorption maximum shifts to a longer wavelength (a bathochromic or red shift) to around 295 nm, accompanied by an increase in molar absorptivity (a hyperchromic effect). nih.gov This property is widely exploited in spectrophotometric titrations to determine the pKa of tyrosine residues in peptides and proteins. nih.gov Because L-Tyrosine methyl ester hydrochloride contains this UV-active chromophore, it can be readily quantified using the Beer-Lambert law, making UV-Vis spectroscopy a simple and rapid method for concentration determination in biochemical assays. mabion.eu
Crystallography and Solid-State Characterization
Understanding the solid-state structure of L-Tyrosine methyl ester hydrochloride is crucial, as crystal packing influences its physical properties.
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Single-crystal X-ray diffraction studies have been performed on L-Tyrosine methyl ester hydrochloride, revealing its precise crystal structure. researchgate.net
Research has shown that L-Tyrosine methyl ester hydrochloride can crystallize in different forms, including a solvent-free form and a methanol (B129727) solvate. researchgate.net The solvent-free form has been determined to crystallize in the orthorhombic space group P2₁2₁2₁. researchgate.net The crystal structure is characterized by an extensive network of hydrogen bonds, including N—H⋯Cl and O—H⋯Cl interactions, which link the molecules into two-dimensional layers. researchgate.net The conformation of the molecule in the solid state, including key torsion angles, is dictated by these crystal packing forces. researchgate.net Powder X-ray diffraction (PXRD) is also used to characterize the bulk material, confirm phase purity, and study structural changes under different conditions, such as temperature or pressure. researchgate.net
Table 2: Crystallographic Data for Solvent-Free L-Tyrosine Methyl Ester Hydrochloride
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₀H₁₄NO₃⁺·Cl⁻ | researchgate.net |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | P2₁2₁2₁ | researchgate.net |
Analysis of Hydrogen Bonding Networks and Crystal Packing
The crystal structure of L-Tyrosine methyl ester hydrochloride has been elucidated, revealing complex hydrogen bonding networks that dictate the packing of molecules in the solid state. At least two crystalline forms have been identified: a solvent-free form and a methanol monosolvate, each with distinct structural features.
In the solvent-free crystalline form of L-Tyrosine methyl ester hydrochloride, molecules are organized into two-dimensional layers. These layers are held together by a combination of N—H⋯Cl and O—H⋯Cl hydrogen bonds, with additional stabilization from C—H⋯O interactions. researchgate.net This intricate network of hydrogen bonds creates a tightly packed structure.
The methanol monosolvate form introduces a methanol molecule into the crystal lattice, which significantly alters the hydrogen bonding scheme. researchgate.net The presence of the methanol molecule facilitates the formation of additional O—H⋯O hydrogen bonds. These new interactions link the two-dimensional layers observed in the solvent-free form, resulting in a more complex three-dimensional network. researchgate.netresearchgate.net This demonstrates the critical role that solvent molecules can play in defining the crystal packing of this compound.
A comparison of the torsion angles in both the solvent-free and methanol solvate forms reveals subtle conformational differences in the L-Tyrosine methyl ester cation, which are influenced by the different crystal packing forces in the two structures. researchgate.net
Interactive Table: Crystallographic Data for L-Tyrosine Methyl Ester Hydrochloride Polymorphs
| Parameter | Solvent-Free Form (I) | Methanol Monosolvate (II) |
| Formula | C₁₀H₁₄NO₃⁺·Cl⁻ | C₁₀H₁₄NO₃⁺·Cl⁻·CH₃OH |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁ |
| a (Å) | Data not available | Data not available |
| b (Å) | Data not available | Data not available |
| c (Å) | Data not available | Data not available |
| α (°) | 90 | 90 |
| β (°) | 90 | Data not available |
| γ (°) | 90 | 90 |
| Volume (ų) | Data not available | Data not available |
| Z | 4 | 2 |
Note: Specific unit cell parameters (a, b, c, β) were not available in the searched literature.
Polymorphism and Phase Transitions in Crystalline Forms
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in the study of pharmaceutical compounds. L-Tyrosine methyl ester hydrochloride exhibits polymorphism, as evidenced by the existence of at least a solvent-free form and a methanol monosolvate. researchgate.netresearchgate.net The formation of these different crystalline structures is dependent on the crystallization solvent, with the solvent-free crystals obtained from ethanol (B145695) or propan-2-ol, and the methanol solvate crystallizing from methanol. researchgate.net
While detailed studies on the phase transitions of L-Tyrosine methyl ester hydrochloride are not extensively reported, research on the closely related L-Tyrosine hydrochloride suggests the potential for temperature-induced phase transitions. Thermal analysis of L-Tyrosine hydrochloride crystals indicated an endothermic event around 160°C, which may be associated with a phase transition. metallum.com.br This finding suggests that the methyl ester derivative might also undergo solid-solid phase transitions under specific temperature conditions.
Furthermore, studies on other L-tyrosine alkyl esters, such as the ethyl ester, have shown that they can exhibit complex polymorphic behavior, including pressure- and temperature-dependent phase transitions. researchgate.netnih.gov For L-tyrosine ethyl ester, a new polymorphic form has been identified at high pressure, and a topological pressure-temperature phase diagram has been constructed. researchgate.net This body of work on related compounds underscores the likelihood that L-Tyrosine methyl ester hydrochloride may also possess a rich polymorphic landscape with the potential for interconversion between different crystalline forms under varying thermodynamic conditions.
Interactive Table: Hydrogen Bond Geometries in L-Tyrosine Methyl Ester Hydrochloride
| Donor-H···Acceptor | Form | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N—H···Cl | Solvent-Free (I) | Data not available | Data not available | Data not available | Data not available |
| O—H···Cl | Solvent-Free (I) | Data not available | Data not available | Data not available | Data not available |
| C—H···O | Solvent-Free (I) | Data not available | Data not available | Data not available | Data not available |
| N—H···Cl | Methanol Solvate (II) | Data not available | Data not available | Data not available | Data not available |
| O—H···Cl | Methanol Solvate (II) | Data not available | Data not available | Data not available | Data not available |
| O—H···O | Methanol Solvate (II) | Data not available | Data not available | Data not available | Data not available |
Note: Specific hydrogen bond distances and angles were not available in the searched literature.
Pharmacological and Biomedical Research Avenues for L Tyrosine Methyl Ester Hydrochloride
Drug Discovery and Pharmaceutical Development
The unique chemical properties of L-Tyrosine methyl ester hydrochloride make it a versatile tool in the creation and improvement of therapeutic agents. chemimpex.com Its role spans from being a fundamental building block in complex syntheses to a key component in strategies aimed at overcoming pharmaceutical challenges.
Precursor in the Synthesis of Pharmaceutical Agents
L-Tyrosine methyl ester hydrochloride serves as a crucial starting material or intermediate in the synthesis of a wide range of more complex molecules, including various pharmaceutical agents. chemimpex.com Its structure allows for diverse chemical modifications, making it a valuable building block for organic chemists. chemimpex.com The esterification of L-tyrosine to its methyl ester hydrochloride form is a common strategy to protect the carboxylic acid group, allowing other parts of the molecule, like the amino group or the phenolic hydroxyl group, to be selectively modified.
The compound is used in the synthesis of peptide-based molecules, unnatural amino acids, and various heterocyclic compounds. myskinrecipes.comacademie-sciences.fr For example, it has been utilized as a precursor in the total synthesis of (-)-TAN1251A, a complex alkaloid with potential medicinal properties. researchgate.net The synthesis process often involves reactions such as acylation, alkylation, and condensation to build upon the tyrosine scaffold. academie-sciences.fr One common synthetic route involves reacting L-Tyrosine with thionyl chloride in methanol (B129727) to produce the methyl ester, which is then isolated as the hydrochloride salt. google.comucla.eduprepchem.com This straightforward and efficient conversion facilitates its use in multi-step synthetic pathways.
| Derivative Class | Synthetic Approach | Research Application | Reference |
|---|---|---|---|
| N-acetyl-L-tyrosine methyl ester | Acetylation of L-tyrosine methyl ester using acetic anhydride (B1165640) in aqueous acetic acid. | Intermediate for the synthesis of other derivatives, such as O-methyl-N-acetyl-L-tyrosine. | |
| (-)-TAN1251A | Multi-step total synthesis starting from L-tyrosine methyl ester hydrochloride. | Investigation of architecturally complex alkaloids with potent medicinal properties. | researchgate.net |
| Imine Derivatives | Condensation of L-tyrosine methyl ester with various aldehydes (e.g., 2-hydroxy-1-naphthaldehyde). | Development of Schiff bases, which are versatile pharmacophores for bioactive compounds. | academie-sciences.fr |
| O-alkyl-N-[fluorenylmethyloxycarbonyl]-L-tyrosine | Multi-step process involving esterification, amidation, etherification/hydrolysis, and further amidation, starting with L-tyrosine. | Preparation of protected amino acids for peptide synthesis and drug development. | google.com |
Development of Drugs Targeting Neurological Conditions
A significant area of research involving L-Tyrosine methyl ester hydrochloride is the development of pharmaceuticals for neurological disorders. myskinrecipes.comchemimpex.com This focus stems from the fact that its parent compound, L-tyrosine, is a direct precursor to key catecholamine neurotransmitters, including dopamine (B1211576) and norepinephrine (B1679862). chemimpex.com These neurotransmitters play critical roles in brain function, and their dysregulation is implicated in conditions like Parkinson's disease and depression. fndhealth.com
By serving as a stable and soluble precursor, L-Tyrosine methyl ester hydrochloride is utilized in research aimed at modulating these neurotransmitter systems. chemimpex.comchemimpex.com The development of drugs for nervous system disorders faces numerous challenges, including target identification and creating molecules that can effectively cross the blood-brain barrier. nih.gov The chemical structure of L-Tyrosine methyl ester hydrochloride makes it a suitable scaffold for creating new molecules designed to interact with targets within the central nervous system, such as Retinoid Acid Receptors (RARs), which are involved in neuronal growth and differentiation. nevrargenics.com The goal is to synthesize derivatives that can influence neurotransmitter levels or pathways, potentially offering therapeutic benefits for a range of neurological conditions. myskinrecipes.com
Enhancing Bioavailability of Pharmaceutical Compounds
Bioavailability—the extent and rate at which an active substance is absorbed and becomes available at the site of action—is a critical factor in drug efficacy. L-Tyrosine methyl ester hydrochloride is explored as a strategy to enhance the bioavailability of L-tyrosine. chemimpex.comchemimpex.com The esterification of L-tyrosine modifies its physicochemical properties, which can lead to improved absorption and utilization in biochemical pathways. chemimpex.com
Research has shown that converting L-tyrosine into a more soluble form, such as the methyl ester, can lead to a significant increase in its bioavailability. nih.gov A comparative study in mice demonstrated that after intraperitoneal administration, L-tyrosine methyl ester resulted in a substantial increase in brain tyrosine levels, indicating enhanced delivery of the amino acid. nih.gov This approach is particularly relevant for parenteral administration, where solubility and stability are paramount. nih.gov The use of a tyrosine aminotransferase inhibitor can further augment bioavailability by limiting the breakdown of tyrosine in the liver. nih.gov
Design and Evaluation of Prodrugs
A prodrug is an inactive compound that is converted into an active drug within the body. The prodrug strategy is often employed to overcome issues with the parent drug, such as poor solubility, instability, or low permeability across biological membranes. nih.gov L-Tyrosine methyl ester hydrochloride is investigated as a prodrug of L-tyrosine. nih.govresearchgate.net
The rationale is to mask the polar carboxylic acid group of L-tyrosine with a lipophilic methyl ester group, which can facilitate passage across cell membranes. nih.gov Once absorbed, the ester is designed to be hydrolyzed by esterase enzymes in the body, releasing the active L-tyrosine. nih.gov L-Tyrosine alkyl esters, including the methyl ester, are studied for their potential as prodrugs. researchgate.net Research comparing different tyrosine prodrugs found that L-tyrosine methyl ester was as effective as L-tyrosine itself following oral administration in mice and showed a substantial increase in bioavailability when given via intraperitoneal injection. nih.gov The solid-state properties, such as stability and crystal structure, are also crucial for a successful prodrug, and L-tyrosine methyl ester has been found to be very stable. researchgate.net
| Prodrug | Administration Route | Observed Effect on Bioavailability | Reference |
|---|---|---|---|
| L-Tyrosine methyl ester | Intraperitoneal | Substantial increase in bioavailability. | nih.gov |
| L-Tyrosine methyl ester | Oral | As powerful as L-tyrosine. | nih.gov |
| O-Phospho-L-tyrosine | Intraperitoneal | Substantial increase in bioavailability. | nih.gov |
| O-Phospho-L-tyrosine | Oral | As powerful as L-tyrosine. | nih.gov |
| N-Acetyl-L-tyrosine | Intraperitoneal & Oral | Least effective prodrug tested. | nih.gov |
Neuroscience and Cognitive Function Research
Given its role as a precursor to crucial neurotransmitters, L-Tyrosine and its derivatives like the methyl ester hydrochloride are subjects of intense investigation in neuroscience, particularly concerning their effects on cognitive functions and mood. chemimpex.com
Investigation of Effects on Cognitive Performance and Mood
Research has explored the potential of L-tyrosine supplementation to influence cognitive performance, especially under demanding or stressful conditions. nih.govinpharmd.com The underlying hypothesis is that stress can deplete brain catecholamine levels, and providing an abundance of their precursor, tyrosine, could help mitigate the negative cognitive effects. nih.gov Studies suggest that tyrosine administration may counteract decrements in working memory and information processing that occur during exposure to stressors like extreme weather, sleep deprivation, or high cognitive load. nih.govnih.govrug.nl
For instance, one study found that tyrosine administration was associated with a significant improvement in performance on a psychomotor task and a reduction in lapses on a vigilance task during a period of extended wakefulness. nih.gov Another review noted that tyrosine might improve convergent thinking, a cognitive process involving finding a single solution to a problem. rug.nl However, the effects are not always consistent, and some research indicates that the impact of tyrosine may depend on individual differences related to dopamine function. nih.govfrontiersin.org While most studies use L-tyrosine directly, the investigation extends to its prodrugs, like L-Tyrosine methyl ester hydrochloride, as a means of delivering the active compound. nih.gov
| Study Focus | Key Finding | Cognitive Domain(s) Affected | Reference |
|---|---|---|---|
| Extended Wakefulness (Sleep Deprivation) | Tyrosine ameliorated performance decline and reduced lapses. | Psychomotor performance, Vigilance | nih.gov |
| Systematic Review of Studies | Tyrosine counteracts decrements in performance induced by demanding conditions. | Working memory, Information processing | nih.gov |
| Cognitive Flexibility | Participants taking tyrosine performed better on a cognitive flexibility test compared to placebo. | Cognitive flexibility | clevelandclinic.org |
| Mentally Demanding Task | Working memory improved in participants who took tyrosine. | Working memory | clevelandclinic.org |
| Stressful Situations (e.g., combat training) | Tyrosine supplementation helped individuals maintain greater cognitive performance. | Response time, Physiological arousal | advancedmolecularlabs.com |
Studies on Stress Response and Mental Resilience
Research into the effects of L-Tyrosine methyl ester hydrochloride on stress and mental resilience is largely informed by studies of its parent compound, L-Tyrosine. L-Tyrosine is a crucial precursor for the synthesis of key catecholamine neurotransmitters, namely dopamine and norepinephrine. nih.gov In animal models, physiological stress has been shown to increase the firing rate of catecholaminergic neurons, leading to the depletion of these important neurotransmitters. nih.govresearchgate.net The administration of L-Tyrosine can correct these depletions. nih.govresearchgate.net
The primary reported effects of L-Tyrosine supplementation in humans relate to the acute prevention of cognitive decline in response to significant physical stressors. nih.govresearchgate.net Much of this research has been conducted in military contexts, investigating stressors such as cold, hypoxia (high-altitude), extended wakefulness, and lower body negative pressure. nih.gov For instance, one study found that L-Tyrosine improved several aspects of cognitive function during a demanding military combat training course when compared to a placebo. nih.gov Another study involving a mental stress challenge found that while L-Tyrosine did not impact biological markers of stress, the treatment group had significantly fewer missed responses during a cognitive task compared to the placebo group. researchgate.netresearchgate.net The hypothesis underlying this research is that L-Tyrosine does not significantly boost catecholamine release when neurons are at their basal firing rates, but it does so when the rates are elevated by stress. nih.govresearchgate.net These findings provide the foundational rationale for investigating derivatives like L-Tyrosine methyl ester hydrochloride for similar applications in enhancing cognitive resilience under stressful conditions.
Anticancer Research and Cytotoxic Effects
The unique biochemical properties of L-Tyrosine and its derivatives have prompted investigation into their potential applications in oncology, both as direct cytotoxic agents and as components of targeted drug delivery systems.
The direct antiproliferative effects of L-Tyrosine derivatives are an area of active research. Studies have explored using these compounds to inhibit the growth of cancer cells. One research avenue has focused on enhancing the efficacy of other anticancer treatments. For example, a study using a murine multidrug-resistant melanoma cell line (B16F10) investigated the combination of direct electric current (DC) with L-tyrosine-loaded nanoparticles. nih.gov The results indicated that the cytotoxicity of the direct current was significantly increased when it was associated with the L-tyrosine-loaded nanoparticles. nih.gov This approach led to a substantial decrease in cancer cell viability, demonstrating a promising synergistic antineoplastic potential. nih.gov
| Treatment | Target Cell Line | Observed Effect | Source |
|---|---|---|---|
| L-Tyrosine-Loaded PCL Nanoparticles + Direct Current (DC) | B16F10 (Murine Melanoma) | Significantly increased cytotoxicity and reduced cell viability by ~40% compared to controls. | nih.gov |
A significant area of cancer research involves using amino acids to deliver cytotoxic drugs specifically to tumor cells, thereby increasing efficacy and reducing systemic toxicity. L-Tyrosine is a particularly attractive candidate for this strategy because many cancer cells overexpress amino acid transporters to meet their high metabolic demands. nih.gov
One key target is the L-type amino acid transporter 1 (LAT1), which is overexpressed in numerous cancer types, including breast cancer. nih.gov Researchers have synthesized conjugates of the chemotherapy drug chlorambucil (B1668637) with L-Tyrosine to exploit this transporter. nih.gov Studies on the human breast cancer cell line MCF-7 showed that while chlorambucil itself does not bind to LAT1, the tyrosine-chlorambucil conjugates did. nih.gov This targeted approach resulted in significantly higher cellular uptake of the conjugates and, consequently, greater antiproliferative activity and cytotoxicity compared to chlorambucil administered alone. nih.gov Further research has involved creating a series of both D- and L-tyrosine-chlorambucil analogs, which have demonstrated significant in vitro anticancer activity against both hormone-dependent (ER+) and hormone-independent (ER-) breast cancer cell lines. nih.gov
In a different approach, L-Tyrosine was modified and attached to a cisplatin (B142131) analog, a platinum-based chemotherapy drug. nih.gov The goal was for the L-Tyrosine portion of the hybrid molecule to act as a transporter, targeting the estrogen receptor alpha (ERα) to concentrate the cytotoxic platinum agent in hormone-dependent breast cancer cells. nih.gov While the final hybrid molecules were inactive in preliminary tests, their platinum-containing precursors showed activity similar to cisplatin, validating the general principle of using tyrosine as a targeting moiety. nih.gov
| Conjugate | Targeting Strategy | Cancer Cell Line | Key Finding | Source |
|---|---|---|---|---|
| L-Tyrosine-Chlorambucil (Ester and Amide Linkage) | L-type amino acid transporter 1 (LAT1) | MCF-7 (Human Breast Cancer) | Conjugates showed higher cellular uptake and greater cytotoxicity than chlorambucil alone. | nih.gov |
| D- and L-Tyrosinol-Chlorambucil Analogs | Estrogen Receptor (ER) status | MCF-7 (ER+) and other breast cancer lines | Analogs showed significant in vitro anticancer activity compared to chlorambucil. | nih.gov |
| L-Tyrosine-Platinum(II) Hybrid | Estrogen Receptor Alpha (ERα) | Breast Cancer Cell Lines | Designed to act as a transporter to concentrate the platinum agent in hormone-dependent cancer cells. | nih.gov |
Emerging Research Directions and Future Perspectives
Development of Novel L-Tyrosine Methyl Ester Hydrochloride Derivatives for Specific Applications
L-Tyrosine methyl ester hydrochloride serves as a versatile starting material for the synthesis of a wide array of derivatives, each designed for specific and enhanced functionalities. Researchers are actively developing these new molecules for applications ranging from pharmaceuticals to biotechnology.
One key area of development is the modification of the tyrosine molecule to create unnatural amino acids. For instance, L-Tyrosine is used as an initial raw material to produce O-alkyl-N-[fluorenylmethyloxycarbonyl]-L-tyrosine. google.com This process involves sequential esterification to L-tyrosine methyl ester hydrochloride, followed by amidation, etherification/hydrolysis, and another amidation step. google.com Such derivatives are crucial in biotechnology and biocatalysis. google.com
Other synthetic strategies focus on creating building blocks for complex molecules. L-Tyrosine methyl ester hydrochloride is a precursor in the synthesis of chiral piperazines and various dipeptide derivatives. ucla.edu Modifications such as O-methylation and N-acetylation are also common. The synthesis of O-methyl-N-acetyl-L-tyrosine can be achieved from N-acetyl-L-tyrosine methyl ester, which itself is readily prepared from L-tyrosine methyl ester hydrochloride. This process involves liberating the ester from its hydrochloride salt and then performing the acetylation.
Further derivatization includes the synthesis of compounds like O-tert-Butyl-L-tyrosine methyl ester hydrochloride. chemimpex.com This derivative is particularly valuable in peptide synthesis and drug development because the tert-butyl group enhances solubility and stability, which can improve the bioavailability of resulting peptides. chemimpex.com It is used as a building block in the synthesis of bioactive compounds and for studying enzyme interactions and receptor binding. chemimpex.com Other examples include α-Methyl-DL-tyrosine methyl ester hydrochloride, which has been used to study norepinephrine (B1679862) turnover, and 3-Bromo-4-O-methyl-L-tyrosine. ucla.edusigmaaldrich.com
The table below summarizes some of the key derivatives synthesized from L-Tyrosine methyl ester hydrochloride and their applications.
| Derivative Name | Key Synthetic Steps from L-Tyrosine Methyl Ester HCl | Primary Application Area | Reference |
| O-alkyl-N-[fluorenylmethyloxycarbonyl]-L-tyrosine | Amidation, etherification/hydrolysis, amidation | Biotechnology, Biocatalysis, Polypeptide Synthesis | google.com |
| Chiral Piperazines | Coupling with protected amino acids, cyclization, reduction | Organic Synthesis, Medicinal Chemistry | ucla.edu |
| O-methyl-N-acetyl-L-tyrosine | Liberation of ester, N-acetylation, O-methylation | Intermediate for Peptide Synthesis | |
| O-tert-Butyl-L-tyrosine methyl ester hydrochloride | O-alkylation | Peptide Synthesis, Drug Development, Enzyme Interaction Studies | chemimpex.com |
| α-Methyl-DL-tyrosine methyl ester hydrochloride | α-Methylation | Research tool for studying the sympathetic nervous system | sigmaaldrich.commedchemexpress.com |
| 3-Bromo-4-O-methyl-L-tyrosine | Bromination and O-methylation of L-Tyrosine prior to esterification | Synthesis of modified peptides | ucla.edu |
Advanced Computational Studies (e.g., DFT, Molecular Dynamics)
Computational chemistry provides powerful tools for understanding the structural and electronic properties of L-Tyrosine methyl ester hydrochloride and its derivatives at the molecular level. Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations are increasingly being applied to predict the behavior of these molecules, guiding experimental work.
Solid-state studies have analyzed the crystal structure of L-tyrosine methyl ester hydrochloride, both in its solvent-free form and as a methanol (B129727) monosolvate. researchgate.net These investigations compare conformations by analyzing selected torsion angles and hydrogen-bond patterns. researchgate.net For example, the orientation of the aromatic ring relative to the main chain shows small differences between the solvated and non-solvated forms, highlighting the influence of crystal-packing forces on molecular conformation. researchgate.net The crystal structure of the solvent-free form is characterized by two-dimensional layers linked by N—H⋯Cl and O—H⋯Cl hydrogen bonds. researchgate.net The incorporation of a methanol molecule in the solvate introduces additional O—H⋯O hydrogen bonds, creating a three-dimensional network. researchgate.net
While specific DFT studies on L-Tyrosine methyl ester hydrochloride are emerging, extensive research on the parent amino acid, L-Tyrosine, provides a roadmap for future computational work. DFT methods, such as B3LYP with a 6-311G(d) basis set, have been used to investigate the optimized geometry, electronic properties (like HOMO and LUMO energies), and intermolecular hydrogen bonding of tyrosine. researchgate.net Natural Bond Orbital (NBO) analysis is employed to study molecular stability arising from charge delocalization. researchgate.net Such computational strategies are being refined to accurately calculate the conformational and spectroscopic properties of flexible aromatic amino acids like tyrosine, with results showing remarkable agreement with experimental data from microwave and infrared spectroscopy. acs.orgnih.gov These approaches can be readily extended to L-Tyrosine methyl ester hydrochloride to predict its structural preferences, vibrational frequencies, and interactions with other molecules, which is crucial for designing new materials and drugs.
Integration into Nanotechnology and Advanced Materials Science (e.g., Drug Delivery Systems)
The unique chemical properties of L-Tyrosine methyl ester hydrochloride and its derivatives make them attractive candidates for integration into nanotechnology and advanced materials. Their biocompatibility and functional groups allow for their use in creating sophisticated systems for various applications, including drug delivery.
A notable application in nanotechnology is the use of L-Tyrosine methyl ester to functionalize carbon dots (CDs). nih.gov In one study, L-tyrosine methyl ester was used as a modification reagent during the hydrothermal synthesis of CDs from citric acid. nih.gov The resulting "Tyr-CDs" exhibit strong and stable photoluminescence. nih.gov This functionalization allows the CDs to be used in sensor systems, demonstrating a successful integration of the amino acid ester into a nanomaterial. nih.gov
In the realm of drug delivery, L-tyrosine alkyl esters are explored as prodrugs for L-tyrosine. researchgate.net A prodrug is an inactive compound that is converted into an active drug inside the body. The esterification of L-tyrosine to its methyl ester is a strategy to potentially improve its delivery characteristics. researchgate.net Furthermore, derivatives like O-tert-Butyl-L-tyrosine methyl ester hydrochloride are specifically designed to enhance the stability and solubility of peptides, which is a critical aspect of formulating effective drug delivery systems. chemimpex.com The enhanced lipophilicity and stability of such derivatives are seen as advantageous for improving therapeutic efficacy. chemimpex.com
Applications in Biosensors and Analytical Devices
The development of sensitive and specific biosensors is a rapidly growing field, and L-Tyrosine methyl ester hydrochloride is finding a niche in this area. Its ability to be recognized and modified by enzymes makes it a useful component in designing new analytical devices.
A prime example is the creation of a simple and sensitive fluorescent sensor for detecting organophosphorus pesticides like methyl parathion. nih.gov This sensor is based on L-tyrosine methyl ester-functionalized carbon dots (Tyr-CDs) in conjunction with the enzyme tyrosinase. nih.gov The principle of detection relies on the fact that tyrosinase catalyzes the oxidation of the tyrosine methyl ester on the surface of the carbon dots. nih.gov This oxidation product quenches the fluorescence of the CDs. nih.gov When an organophosphorus pesticide is present, it inhibits the activity of tyrosinase, thereby preventing fluorescence quenching. nih.gov The rate of fluorescence quenching is thus proportional to the concentration of the pesticide, allowing for highly sensitive detection down to the 4.8×10⁻¹¹ M level. nih.gov
Broader research into biosensors for aromatic amino acids also provides a promising context for future applications. Scientists are engineering microbial biosensors that can specifically recognize and quantify molecules like tyrosine. nih.gov By applying rational protein engineering to regulatory proteins, sensors with improved selectivity and sensitivity for tyrosine and other similar neurochemicals have been developed. nih.gov While these systems may not use the methyl ester hydrochloride directly, they establish a clear pathway for its potential integration into genetically engineered, cell-based biosensors for medical diagnostics and metabolic engineering. nih.gov
Q & A
Q. What are the optimal methods for synthesizing L-tyrosine methyl ester hydrochloride, and how can purity be verified?
L-Tyrosine methyl ester hydrochloride is typically synthesized via esterification of L-tyrosine using methanol and thionyl chloride (SOCl₂) or HCl gas. Key steps include:
- Dissolving L-tyrosine in anhydrous methanol under inert atmosphere.
- Adding SOCl₂ dropwise to generate HCl in situ, facilitating esterification.
- Refluxing at 60–70°C for 4–6 hours, followed by solvent evaporation and recrystallization from ethanol/ether . Purity is assessed using HPLC (≥97% purity criteria) and NMR to confirm absence of unreacted tyrosine or side products. Melting point analysis (191°C) and optical rotation ([α]D = +26° in methanol) are additional quality checks .
Q. How does solubility profile impact experimental design for this compound?
The compound is highly soluble in water (due to hydrochloride salt) and polar solvents like methanol, but insoluble in non-polar solvents. This influences its use in:
- Aqueous buffer systems for enzymatic studies.
- Solid-phase peptide synthesis (SPPS) as a protected amino acid derivative. Storage at 0–6°C is critical to prevent hydrolysis of the ester group .
Q. What analytical techniques are essential for characterizing L-tyrosine methyl ester hydrochloride in reaction mixtures?
- TLC : Monitor reaction progress using silica gel plates and ninhydrin staining (free amine detection) .
- NMR : ¹H NMR (D₂O) shows characteristic peaks: δ 3.75 (s, OCH₃), δ 4.25 (dd, α-CH), and δ 6.7–7.1 (aromatic protons) .
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 232.1 .
Advanced Research Questions
Q. How does L-tyrosine methyl ester hydrochloride participate in proton-coupled electron transfer (PCET) mechanisms in photochemical studies?
In laser flash photolysis experiments, the compound acts as a quencher for triplet-excited quinones (e.g., furano-naphthoquinones). The phenolic -OH group donates a proton while the amine group transfers an electron, forming a radical pair. Kinetic studies (rate constants ~10⁹ L·mol⁻¹·s⁻¹) and deuterium isotope effects confirm a concerted PCET mechanism . Theoretical DFT calculations further differentiate pathways for indole vs. phenol substrates .
Q. What experimental design considerations are critical when studying its in vivo pharmacological effects?
Studies on opioid-mediated analgesia in rodent models require:
Q. How can researchers resolve contradictions in reported reaction yields during peptide coupling?
Discrepancies in coupling efficiency (e.g., 70–95% yields) may arise from:
- Activation Method : Use HATU over DCC for higher efficiency in SPPS .
- Side Reactions : Monitor racemization via chiral HPLC or CD spectroscopy .
- Purification : Employ counterion exchange (e.g., tert-butyl ester to hydrochloride) to improve crystallinity .
Methodological Troubleshooting
Q. Why might NMR spectra show unexpected peaks, and how can this be addressed?
- Impurities : Residual solvents (methanol, HCl) appear as singlet at δ 3.3 (CH₃OH) or broad peaks from HCl. Use deuterated solvents and lyophilization to remove volatiles .
- Hydrolysis : Storage in humid conditions generates free tyrosine (δ 6.8–7.2 aromatic shifts). Always store desiccated at 0–6°C .
Q. How to validate the compound’s role as a radical scavenger in oxidative stress models?
- EPR Spectroscopy : Detect DPPH or ABTS⁺ radical quenching, comparing IC₅₀ values to standard antioxidants (e.g., ascorbic acid) .
- Cell-Based Assays : Measure ROS levels (e.g., H₂DCFDA fluorescence) in neuronal cells pretreated with the compound .
Critical Analysis of Published Data
Q. How to interpret conflicting reports on its stability in aqueous solutions?
Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
